molecular formula C13H14N4O4 B11576982 3-phenylpropyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

3-phenylpropyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11576982
M. Wt: 290.27 g/mol
InChI Key: PYKLPAOPURJZLI-UHFFFAOYSA-N
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Description

3-phenylpropyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate is a compound that features a phenylpropyl group attached to an acetate moiety, which is further linked to a 3-nitro-1H-1,2,4-triazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylpropyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-nitro-1H-1,2,4-triazole with phenylpropyl acetate under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid is one such method .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-phenylpropyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted triazole compounds.

Scientific Research Applications

3-phenylpropyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenylpropyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the triazole ring can interact with biological receptors through hydrogen bonding and dipole interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenylpropyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

3-phenylpropyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate

InChI

InChI=1S/C13H14N4O4/c18-12(9-16-10-14-13(15-16)17(19)20)21-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2

InChI Key

PYKLPAOPURJZLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)CN2C=NC(=N2)[N+](=O)[O-]

Origin of Product

United States

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